molecular formula C20H17N5O3S3 B2842854 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide CAS No. 477214-90-7

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

Cat. No.: B2842854
CAS No.: 477214-90-7
M. Wt: 471.57
InChI Key: OFUHDLBOHIWILX-UHFFFAOYSA-N
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Description

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a complex organic compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazole moiety, which is known for its biological activity, and a thiadiazole ring, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-aminobenzothiazole with ethyl chloroacetate to form an ethyl ester intermediate. This intermediate is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with 2-ethoxybenzoyl chloride under basic conditions to form the target compound .

Chemical Reactions Analysis

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide has been explored for various scientific research applications:

Comparison with Similar Compounds

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide can be compared with other benzothiazole and thiadiazole derivatives:

The unique combination of benzothiazole and thiadiazole moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S3/c1-2-28-14-9-5-3-7-12(14)17(27)23-19-24-25-20(31-19)29-11-16(26)22-18-21-13-8-4-6-10-15(13)30-18/h3-10H,2,11H2,1H3,(H,21,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUHDLBOHIWILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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